molecular formula C15H22BrNO4S2 B2692826 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097931-57-0

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2692826
CAS No.: 2097931-57-0
M. Wt: 424.37
InChI Key: SUDMCXJAMUBYFH-UHFFFAOYSA-N
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Description

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features both bromobenzenesulfonyl and methylpropanesulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the sulfonyl groups.

    Introduction of the 2-bromobenzenesulfonyl group: This step often involves the reaction of the piperidine derivative with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the 2-methylpropanesulfonyl group: The final step involves the reaction of the intermediate with 2-methylpropanesulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the 2-bromobenzenesulfonyl group can be substituted by nucleophiles.

    Oxidation and reduction reactions: The sulfonyl groups can participate in redox reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction reactions can modify the sulfonyl groups.

Scientific Research Applications

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Chemical Biology: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl and methylpropanesulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromobenzenesulfonyl)-3-(2-ethylpropanesulfonyl)piperidine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is unique due to the specific combination of bromobenzenesulfonyl and methylpropanesulfonyl groups attached to the piperidine ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMCXJAMUBYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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